molecular formula C13H27N3O4 B2615380 Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate CAS No. 2230803-26-4

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate

Cat. No.: B2615380
CAS No.: 2230803-26-4
M. Wt: 289.376
InChI Key: NKZCGCASIHOIDY-UHFFFAOYSA-N
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Description

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate is a chemical compound with the molecular formula C11H23N3O2. It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group and a carbamimidoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with acetic acid. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the amine group to the acetic acid derivative . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modification of protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

acetic acid;tert-butyl N-(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.C2H4O2/c1-10(2,3)7(8(12)13)14-9(15)16-11(4,5)6;1-2(3)4/h7H,1-6H3,(H3,12,13)(H,14,15);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZCGCASIHOIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)C(C(=N)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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